![molecular formula C31H35N5O4 B563744 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers CAS No. 1356929-45-7](/img/structure/B563744.png)
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers
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Description
“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is a biochemical used for proteomics research . It has a molecular weight of 541.64 and a molecular formula of C31H35N5O4 . It is a major metabolite of the angiotensin II type 1 (AT1) receptor antagonist valsartan .
Physical And Chemical Properties Analysis
“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is a solid substance that is soluble in Dimethylformamide, Dimethyl Sulfoxide, and Methanol . It should be stored at 4° C and decomposes at temperatures greater than 71° C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)/t22?,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQJNOSFHANBX-JKDDQTOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675966 |
Source
|
Record name | Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate | |
CAS RN |
1356929-45-7 |
Source
|
Record name | Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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